1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
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Description
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Dyeing Properties
Researchers have explored the synthesis of new heterocycles based on 5-pyrazolones, including 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one, for their dyeing and anticipated biological properties. These compounds have been subjected to diazotation with aromatic amines and diamines to obtain new azo and bisazo dyes. The structures of these dyes were confirmed by spectroscopic and analytical methods, and their UV–vis measurements, dyeing performance, and fastness tests were evaluated, showcasing their potential applications in textile industries (Bagdatli & Ocal, 2012).
Structural and Spectral Studies
The annular tautomerism of NH-pyrazoles, including derivatives similar to the compound , has been studied through X-ray crystallography and NMR spectroscopy. These studies help in understanding the tautomeric behaviors in solutions and the solid state, contributing to the field of structural chemistry and providing insights into the molecular design of pyrazole-based compounds (Cornago et al., 2009).
Solvent-free Synthesis
The solvent-free one-pot synthesis method for acetyl pyrazoles, including those structurally related to 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one, has been reported. This method uses microwave irradiation and showcases an environmentally friendly approach to synthesizing pyrazole derivatives with potential applications in pharmaceutical and materials science (Thirunarayanan & Sekar, 2016).
Semiconductor Applications
Research into unsymmetrical pyrazole-based new semiconductor oligomers highlights the synthesis and optical properties of these materials. The study of poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide) reveals its potential in semiconductor applications, demonstrating the versatility of pyrazole derivatives in material science (Cetin et al., 2017).
Electrochemical Studies
Electrochemical studies on pyrazoles, including those structurally related to the compound of interest, have led to the synthesis of new heterocyclic compounds. These studies provide a foundation for understanding the electrochemical behavior of pyrazole derivatives, with potential implications for their use in chemical synthesis and materials science (Zandi et al., 2021).
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-8-9-16(13(2)10-12)19-17(20)11-15(18-19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVVRSAOFCMJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429065 |
Source
|
Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003751-09-4 |
Source
|
Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.